molecular formula C10H10ClF6N B13565817 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride

Cat. No.: B13565817
M. Wt: 293.63 g/mol
InChI Key: IHJYJCHMLCHIFM-UHFFFAOYSA-N
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is an organofluorine compound with the molecular formula C₁₀H₁₀ClF₆N and a molecular weight of 350.22 g/mol . It features a primary amine group (-NH₂) attached to an ethyl chain, which is substituted with a 3,5-bis(trifluoromethyl)phenyl group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its CAS registry number is 361198-37-0, and it is cataloged as a building block in organic chemistry applications, particularly for constructing complex molecules with trifluoromethyl motifs .

The 3,5-bis(trifluoromethyl)phenyl moiety is notable for its electron-withdrawing properties and metabolic stability, which are critical in drug design. This compound’s structural simplicity and functional group versatility make it a precursor for ligands, catalysts, and bioactive molecules.

Properties

Molecular Formula

C10H10ClF6N

Molecular Weight

293.63 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16;/h3-5H,1-2,17H2;1H

InChI Key

IHJYJCHMLCHIFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one

A crucial intermediate in the synthesis of the target amine hydrochloride is 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one. The preparation of this ketone is well-documented and involves the following steps:

  • Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene undergoes an exchange reaction with a C1-C8 alkyl magnesium halide (commonly ethyl magnesium bromide) in tetrahydrofuran (THF) to form the Grignard reagent 1-(3,5-bis(trifluoromethyl)phenyl)magnesium bromide.

  • Acylation: The Grignard reagent is then reacted with acetic anhydride to afford 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one in high yield and purity.

This process is notable for its high efficiency, safety, and scalability, making it suitable for industrial application. The reaction conditions such as temperature, solvent purity, and reagent stoichiometry are optimized to minimize side reactions and maximize yield.

Reduction to (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol

The ketone intermediate can be stereoselectively reduced to (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol using:

  • Asymmetric Hydrogenation: Employing a phosphine-ruthenium catalyst in the presence of a chiral diamine co-catalyst and a base in an appropriate solvent.

This step provides the chiral alcohol intermediate with high enantiomeric excess, which is important for downstream applications in pharmaceutical synthesis.

Conversion to 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine

The final step involves transforming the ethan-1-ol or ethan-1-one intermediates into the ethan-1-amine derivative:

  • Amination: This can be achieved via reductive amination or substitution reactions, where the carbonyl or hydroxyl group is converted into the amine functionality.

  • Salt Formation: The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, yielding 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride.

Industrial syntheses optimize reaction parameters such as pH, temperature, and solvent to maximize yield and purity. The hydrochloride salt form improves compound stability and handling.

Step No. Reaction Type Starting Material Reagents & Conditions Product Notes
1 Grignard Formation & Acylation 3,5-Bis(trifluoromethyl)bromobenzene Ethyl magnesium bromide in THF; then acetic anhydride 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one High yield, scalable, safe
2 Asymmetric Hydrogenation 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one Phosphine-Ru catalyst, chiral diamine co-catalyst, base, solvent (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol High enantiomeric purity
3 Reductive Amination / Amination (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol or ketone Appropriate amination reagents and reducing agents 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine Followed by HCl salt formation
4 Salt Formation Free amine Hydrochloric acid 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride Improves stability and handling
  • The preparation of the Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene requires careful control due to the potential explosiveness and sensitivity of trifluoromethylphenyl Grignard reagents. Studies employing Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) have demonstrated that these reagents can detonate upon solvent loss or moderate heating. Proper solvent contact and temperature regulation are critical for safe handling.

  • The optimized synthetic routes provide higher yields and safer processes compared to earlier methods, with reduced exothermicity and better scalability.

  • The asymmetric hydrogenation step has been shown to produce enantiomerically enriched alcohol intermediates, which are valuable for synthesizing chiral amine derivatives with potential pharmaceutical applications.

The preparation of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves a multi-step synthetic route beginning with the formation of a key ketone intermediate via Grignard chemistry, followed by stereoselective reduction and amination steps. The processes have been refined for industrial applicability, emphasizing safety, yield, and purity. The hydrochloride salt form enhances the compound's stability for research and potential therapeutic use.

Scientific Research Applications

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride C₁₀H₁₀ClF₆N 350.22 Ethylamine backbone with 3,5-bis(trifluoromethyl)phenyl substituent; hydrochloride salt Building block for pharmaceuticals and agrochemicals; enhances metabolic stability
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 274.10 (base) Chiral center (R-configuration); 4-chloro-3-(trifluoromethyl)phenyl substituent Potential use in asymmetric synthesis; pharmacological research
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride C₂₃H₁₉F₆N₃S·HCl 519.93 Thiourea functional group; stereospecific 1,2-diphenylethyl backbone Component in pesticide testing; targets enzyme inhibition
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride C₁₃H₂₂ClN 227.78 Branched alkyl chain; 3,5-dimethylphenyl substituent; chiral center High structural similarity (score 1.00); used in receptor-binding studies
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethanamine hydrochloride C₁₆H₁₄ClF₆N 369.73 Additional phenyl group on the ethylamine carbon; bulkier structure Likely intermediate for ligands in catalysis or medicinal chemistry

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

  • The target compound’s 3,5-bis(trifluoromethyl)phenyl group provides strong electron-withdrawing effects, enhancing its resistance to oxidative metabolism . In contrast, (R)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine hydrochloride features electron-donating methyl groups, which may alter reactivity and bioavailability.

Chirality and Stereochemical Impact :

  • Compounds like (R)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride introduce stereochemical specificity, critical for interactions with biological targets (e.g., enzymes or receptors). The target compound lacks a chiral center, simplifying synthesis but limiting enantioselective applications.

Functional Group Diversity :

  • The thiourea derivative in replaces the amine with a thiourea group (-NH-CS-NH-), enabling hydrogen bonding and metal coordination, which are advantageous in pesticide development.

Molecular Weight and Solubility :

  • The thiourea analog’s higher molecular weight (519.93 g/mol) reduces solubility compared to the target compound (350.22 g/mol) , impacting formulation strategies.

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride, often referred to as a derivative of aprepitant, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H10ClF6N
  • Molecular Weight : 267.64 g/mol
  • CAS Number : 216002-19-6

This compound features a trifluoromethyl group that enhances its lipophilicity and potentially its biological activity.

The primary mechanism of action for 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is its role as a neurokinin-1 (NK-1) receptor antagonist. This mechanism is crucial in the modulation of neurotransmitter release and can influence various physiological responses including antiemetic effects and neuroprotective actions.

Antiemetic Properties

Research indicates that compounds related to 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride exhibit potent antiemetic activity. Aprepitant, the parent compound, has been shown to effectively prevent nausea and vomiting associated with chemotherapy.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HL60 (Leukemia)0.008
HCT116 (Colon Cancer)0.0013
SNU16 (Gastric Cancer)0.0774

These values indicate a high potency, particularly against HCT116 cells, suggesting potential applications in cancer therapeutics.

Study 1: Aprepitant Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry explored various derivatives of aprepitant, including 2-[3,5-bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride. The findings revealed that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells, thus minimizing side effects associated with traditional chemotherapeutics .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of NK-1 receptor antagonists in models of neurodegeneration. The results indicated that treatment with this compound reduced neuronal apoptosis and improved cognitive outcomes in animal models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride?

  • Methodological Answer : The compound is typically synthesized via reductive amination or coupling reactions. For example, starting from 3,5-bis(trifluoromethyl)benzaldehyde, a Strecker synthesis or condensation with nitroethane followed by catalytic hydrogenation could yield the primary amine. The hydrochloride salt is then formed by treating the free base with HCl. Key intermediates like 3,5-bis(trifluoromethyl)phenyl building blocks (e.g., carboxylic acids or boronic esters) may be used in cross-coupling reactions, as seen in related compounds .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the presence of trifluoromethyl groups and aromatic protons. Quantitative 19F^{19}\text{F} NMR (as certified in CRM4601-b) ensures accurate structural validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • UV/Vis Spectroscopy : Useful for detecting conjugated systems (e.g., λmax ~255 nm in related aryl amines) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Waste Disposal : Segregate hazardous waste and use licensed disposal services to comply with environmental regulations .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity ≥98% is achievable, as noted in analytical reference standards .
  • Elemental Analysis : Confirm C, H, N, and Cl content to validate stoichiometry.
  • Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF3_3 groups deactivate the aromatic ring, requiring optimized conditions for reactions like Suzuki-Miyaura coupling. Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF). Monitor reaction progress via TLC or LC-MS to address incomplete conversions .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer : The 3,5-bis(trifluoromethyl)phenyl moiety is structurally similar to NK1 receptor antagonists (e.g., Fosnetupitant, which contains this group). Researchers may investigate its binding affinity to neurokinin receptors using radioligand displacement assays or molecular docking studies .

Q. How does the compound’s stability vary under different solvent systems or pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC.
  • pH Stability : Prepare buffered solutions (pH 1–13) and monitor decomposition over time. Trifluoromethyl groups enhance stability in acidic conditions but may hydrolyze under strong bases .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Fluorine Signal Splitting : Overlapping 19F^{19}\text{F} NMR signals complicate impurity detection. Use 13C^{13}\text{C}-DEPTP NMR for resolution .
  • Low-Level Impurities : Employ UPLC-MS/MS with a limit of detection (LOD) <0.1% to identify byproducts from synthesis (e.g., unreacted nitro intermediates or dehalogenated species) .

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